molecular formula C24H19NO4 B11274009 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No.: B11274009
M. Wt: 385.4 g/mol
InChI Key: VWAZUEPNLQBWRQ-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a benzamide derivative featuring a benzofuran core substituted with a 4-methoxybenzoyl group at position 2 and a methyl group at position 2. Its molecular formula is C23H17NO4 (CAS: 929514-59-0), with a molecular weight of 375.4 g/mol . This compound belongs to a class of bioactive molecules often investigated for their pharmacological properties, particularly in oncology and receptor-targeted therapies. Structural analogs of this compound are frequently synthesized via benzoylation or sulfonylation reactions, as exemplified in related benzamide syntheses .

Properties

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

InChI

InChI=1S/C24H19NO4/c1-15-20-13-10-18(25-24(27)17-6-4-3-5-7-17)14-21(20)29-23(15)22(26)16-8-11-19(28-2)12-9-16/h3-14H,1-2H3,(H,25,27)

InChI Key

VWAZUEPNLQBWRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Cyclization of Phenolic Precursors

The benzofuran scaffold is typically constructed via cyclization of ortho-substituted phenolic precursors. For example, 2-(4-methoxybenzoyl)-3-methylbenzofuran can be synthesized by treating 4-methoxybenzoic acid derivatives with methyl-substituted dihydroxybenzene intermediates under acidic conditions. A patented method involves reacting 4-hydroxy-3-methylbenzaldehyde with 4-methoxybenzoyl chloride in the presence of methanesulfonic acid, followed by intramolecular cyclization to form the benzofuran ring.

Key Reaction Conditions :

  • Catalyst: Methanesulfonic acid (5 mol%)

  • Solvent: Dichloroethane

  • Temperature: 80–100°C

  • Yield: 68–72%

Transition Metal-Catalyzed C–H Activation

Rhodium-catalyzed C–H activation offers a regioselective route to benzofurans. Substituted benzamides undergo cyclization with vinylene carbonate in the presence of CpRh complexes, forming the benzofuran core. For the target compound, 3-methyl-1-benzofuran-6-amine could serve as a precursor, reacting with 4-methoxybenzoyl chloride post-cyclization.

Example Protocol :

  • React N-(3-methyl-4-hydroxyphenyl)benzamide with vinylene carbonate using CpRhCl(CO)₂ (2 mol%).

  • Cyclize at 120°C in tetrachloroethane.

  • Isolate 3-methyl-1-benzofuran-6-ylbenzamide (yield: 65%).

Introduction of the 4-Methoxybenzoyl Group

Friedel-Crafts Acylation

The 4-methoxybenzoyl group is introduced via Friedel-Crafts acylation at position 2 of the benzofuran ring. Aluminum chloride (AlCl₃) or zeolites catalyze this electrophilic substitution.

Procedure :

  • Dissolve 3-methyl-1-benzofuran-6-ylbenzamide in dichloromethane.

  • Add 4-methoxybenzoyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv).

  • Stir at 0°C for 4 hours.

  • Quench with ice-water and extract with ethyl acetate.

  • Yield: 58%.

Direct Coupling Using Acyl Transfer Reagents

Alternative methods employ N-acylbenzotriazoles as acylating agents to minimize side reactions. This approach improves selectivity for position 2 due to reduced steric hindrance.

Optimized Conditions :

  • Reagent: 4-Methoxybenzoylbenzotriazole (1.1 equiv)

  • Base: Triethylamine (2 equiv)

  • Solvent: Tetrahydrofuran

  • Temperature: 25°C

  • Yield: 74%

Functionalization at Position 6

Buchwald-Hartwig Amination

The benzamide group is installed via palladium-catalyzed coupling. A brominated benzofuran intermediate reacts with benzamide using a Pd-Xantphos catalyst system.

Steps :

  • Brominate 2-(4-methoxybenzoyl)-3-methylbenzofuran at position 6 using NBS (N-bromosuccinimide).

  • Couple with benzamide using Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ in toluene at 110°C.

  • Yield: 63%.

Microwave-Assisted Amidation

Microwave irradiation accelerates the amidation step, reducing reaction time from hours to minutes.

Protocol :

  • Mix 6-nitro-2-(4-methoxybenzoyl)-3-methylbenzofuran with benzoyl chloride (1.5 equiv) and DIPEA (3 equiv) in DMF.

  • Irradiate at 150°C for 15 minutes.

  • Reduce the nitro group to amine using H₂/Pd-C.

  • Yield: 81%.

One-Pot Multistep Synthesis

A streamlined approach combines benzofuran formation, acylation, and amidation in a single reactor, minimizing intermediate isolation.

Representative Process :

  • Cyclize 4-hydroxy-3-methylbenzaldehyde with 4-methoxybenzoyl chloride using methanesulfonic acid.

  • Directly add benzoyl chloride and triethylamine to the same pot.

  • Heat at 90°C for 6 hours.

  • Purify via column chromatography (hexane:ethyl acetate = 3:1).

  • Overall yield: 52%.

Comparative Analysis of Methods

MethodKey StepCatalystYieldAdvantagesLimitations
Cyclization + AcylationFriedel-CraftsAlCl₃58%Low cost, simple setupPoor regioselectivity
Rhodium CatalysisC–H ActivationCpRhCl(CO)₂65%High regiocontrolExpensive catalysts
One-Pot SynthesisSequential functionalizationMethanesulfonic acid52%Time-efficientLower yield due to side reactions
Microwave AmidationNitro reductionPd-C81%Rapid reaction kineticsRequires specialized equipment

Challenges and Optimization Strategies

Regioselectivity in Acylation

The methyl group at position 3 directs electrophilic substitution to position 2 due to steric and electronic effects. Computational studies suggest that the methoxy group in 4-methoxybenzoyl chloride enhances electrophilicity, favoring attack at the less hindered position.

Protecting Group Management

Temporary protection of the amine group during acylation is critical. Boc (tert-butoxycarbonyl) protection prevents unwanted side reactions:

  • Protect 6-amino-2-(4-methoxybenzoyl)-3-methylbenzofuran with Boc₂O.

  • Perform acylation.

  • Deprotect with TFA (trifluoroacetic acid).

  • Yield improvement: 12% .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula: C25H21NO4
  • Molecular Weight: 399.45 g/mol
  • LogP: 5.8007 (indicating good membrane permeability)
  • Hydrogen Bond Acceptors: 6
  • Hydrogen Bond Donors: 1
  • Polar Surface Area: 52.866 Ų

The unique structure of this compound, characterized by a benzamide moiety and a benzofuran unit, contributes to its distinctive chemical properties and biological activities.

Anticancer Properties

Research has indicated that N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide exhibits significant anticancer effects. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, demonstrating potent activity against lung cancer types:

Cell Line IC50 Value (μM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These values suggest effective cytotoxicity in two-dimensional assays compared to three-dimensional assays, indicating its potential for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. The compound has shown promise in reducing inflammation markers in various experimental models, making it a candidate for treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the condensation of appropriate benzofuran derivatives with benzamides. This synthetic route allows for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Anticancer Studies : A study published in a peer-reviewed journal reported that this compound significantly inhibited the growth of lung cancer cell lines, with IC50 values comparable to standard chemotherapeutic agents.
  • Anti-inflammatory Research : Another investigation highlighted the compound's ability to modulate inflammatory pathways, suggesting potential applications in treating conditions such as arthritis and other inflammatory disorders .

Mechanism of Action

The mechanism of action for N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific enzymes or receptors .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The benzamide scaffold is highly versatile, with modifications to substituents significantly altering biological activity, solubility, and receptor affinity. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide 4-Methoxybenzoyl, 3-methyl C23H17NO4 375.4 Electron-donating methoxy group enhances solubility; benzofuran core stabilizes planar structure
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide 4-Chlorobenzoyl, 3-methyl C23H16ClNO3 389.8 Chloro substituent increases lipophilicity; potential for higher membrane permeability
N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide 3-Methoxybenzoyl, 3-methyl - - Meta-substitution may alter receptor binding kinetics compared to para-methoxy analogs
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide) 3,4-Dimethoxyphenethyl C17H19NO3 285.3 Flexible phenethyl chain improves bioavailability; dual methoxy groups enhance serotonin receptor affinity

Key Observations:

Substituent Effects: The 4-methoxybenzoyl group in the target compound introduces moderate polarity, balancing solubility and membrane penetration. In contrast, the 4-chloro analog (CAS 923166-18-1) exhibits higher lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility . Methoxy vs.

Benzofuran Core :

  • The 3-methyl substitution on the benzofuran ring is conserved across multiple analogs (e.g., CAS 929452-41-5 ), suggesting steric stabilization of the aromatic system and resistance to metabolic oxidation.

Pharmacological Implications :

  • Sigma receptor binding, as seen in radioiodinated benzamides (e.g., [<sup>125</sup>I]PIMBA), correlates with substituent positioning. Para-substituted benzamides show higher tumor uptake in prostate cancer models compared to ortho- or meta-substituted derivatives .

Research Findings and Therapeutic Potential

Table 2: Pharmacological Data of Selected Benzamides

Compound Target Kd (nM) Bmax (fmol/mg protein) Application
[<sup>125</sup>I]PIMBA Sigma-1 (DU-145 cells) 5.80 1800 Prostate tumor imaging/therapy
Hypothetical Target Compound Sigma-1 (modeled) ~10–20 (estimated) - Potential use in diagnostic imaging (extrapolated from structural similarity)
Rip-B Serotonin receptors - - Neuroactive properties
  • Sigma Receptor Affinity: The target compound’s benzofuran-4-methoxybenzoyl structure shares homology with sigma receptor ligands like PIMBA, which exhibit nanomolar binding affinity (Kd = 5.80 nM) in prostate cancer cells .
  • Therapeutic Gaps : While the chloro analog (CAS 923166-18-1) has higher molecular weight and lipophilicity, its therapeutic profile remains uncharacterized, highlighting the need for in vivo studies .

Biological Activity

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly its anticancer and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Characteristics

Molecular Structure and Properties:

PropertyValue
Molecular FormulaC25H21NO4
Molecular Weight399.45 g/mol
LogP5.8007
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area52.866 Ų

The unique structure of this compound, characterized by a benzamide moiety linked to a benzofuran unit, contributes to its distinctive chemical properties and biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer effects across various cell lines.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit the proliferation of cancer cells, with notable results from assays conducted on lung cancer cell lines:

Cell LineIC50 (μM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These values indicate potent activity against these cancer types, suggesting effective cytotoxicity in physiological environments .

The anticancer properties of this compound may be attributed to several mechanisms:

  • Apoptosis Induction: The compound may trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest: It can interfere with the cell cycle progression, leading to the inhibition of cell division.
  • Inhibition of Metastasis: By modulating pathways associated with epithelial–mesenchymal transition (EMT), it may reduce metastatic potential .

Anti-inflammatory Properties

This compound has also shown promise in reducing inflammation.

Experimental Findings

Studies have indicated that the compound can downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as NF-kB signaling. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study: Lung Cancer Treatment

A recent study evaluated the efficacy of this compound in a murine model of lung cancer. The results indicated:

  • Tumor Volume Reduction: Mice treated with the compound exhibited a significant reduction in tumor volume compared to control groups.
  • Survival Rates: Increased survival rates were observed in treated mice, highlighting its potential as a therapeutic agent .

Comparative Analysis with Other Benzofuran Derivatives

A comparative analysis was conducted to evaluate the biological activity of this compound against other benzofuran derivatives:

Compound IDCell LineIC50 (μM)
Compound AA5491.48
Compound BNCI-H230.49
This compoundHCC8276.26 ± 0.33

This table illustrates that while other derivatives may exhibit lower IC50 values, the unique structural features of this compound contribute to its distinct biological profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide, and what coupling agents are most effective?

  • Methodological Answer : The synthesis typically involves a multi-step reaction sequence starting with the formation of the benzofuran core. Acylation of the benzofuran intermediate with 4-methoxybenzoyl chloride is critical, followed by coupling with benzamide via amide bond formation. Effective coupling agents include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate carboxylic acid intermediates. Solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) are key to minimizing side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use X-ray crystallography to resolve the crystal structure, employing software like SHELXL for refinement . Complementary techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • FT-IR to verify carbonyl (C=O) and amide (N–H) functional groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how can they be addressed?

  • Methodological Answer : Challenges include disorder in the methoxybenzoyl group or benzofuran ring due to flexible substituents. Mitigation strategies:

  • Collect high-resolution data (≤ 0.8 Å) to improve electron density maps.
  • Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disordered regions.
  • Validate refinement with R-factor convergence tests and difference density maps .

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

  • Methodological Answer :

  • Synthesize derivatives by modifying the methoxybenzoyl group (e.g., halogenation) or benzamide substituents.
  • Test biological activity against targets (e.g., kinases, viral proteases) using enzyme inhibition assays (IC₅₀ determination).
  • Corrogate crystallographic data with activity profiles to identify key pharmacophores.
  • Molecular docking (e.g., AutoDock Vina) can predict binding modes to guide SAR .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Re-evaluate computational models (e.g., QSAR, DFT) for accuracy in solvation or protonation states.
  • Validate experimental conditions: Ensure assay pH , co-solvents , and protein purity align with physiological relevance.
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm predicted interactions .

Q. How can researchers optimize reaction yields in multi-step syntheses while minimizing impurities?

  • Methodological Answer :

  • Employ flow chemistry for precise control of reaction parameters (temperature, residence time).
  • Use HPLC monitoring to track intermediate purity and adjust stoichiometry dynamically.
  • Purification : Combine column chromatography with recrystallization (e.g., ethanol/water mixtures) for high-purity final products .

Data Contradiction Analysis

Q. How should discrepancies between NMR and X-ray data be investigated?

  • Methodological Answer :

  • Confirm NMR assignment accuracy via 2D experiments (COSY, HSQC).
  • Check for polymorphism in crystallized samples by comparing multiple crystal batches.
  • Reconcile torsional angles from XRD with NMR coupling constants (³JHH) using molecular dynamics simulations .

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